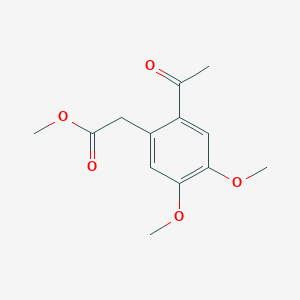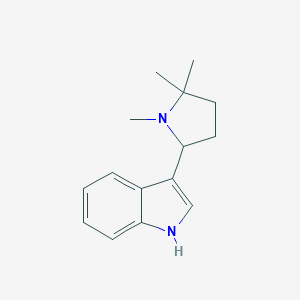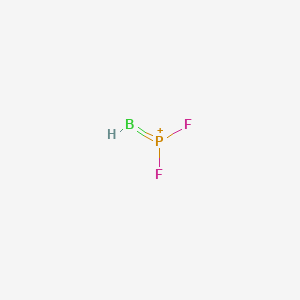
Boranylidene(difluoro)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boranylidene(difluoro)phosphanium, also known as BDFP, is a novel and highly effective reagent used in organic synthesis. It is a phosphorus-based compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Boranylidene(difluoro)phosphanium is not fully understood, but it is believed to involve the formation of a boron-phosphorus bond. This bond is highly reactive and can undergo various transformations, leading to the formation of new compounds. Boranylidene(difluoro)phosphanium can also act as a Lewis acid, facilitating the activation of carbonyl groups and other electrophiles.
Biochemische Und Physiologische Effekte
Boranylidene(difluoro)phosphanium has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic in animal studies. It is also stable under physiological conditions, making it a potential candidate for drug delivery and other biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Boranylidene(difluoro)phosphanium has several advantages over other commonly used reagents, including its high selectivity, efficiency, and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, Boranylidene(difluoro)phosphanium has some limitations, including its high cost and limited availability. It is also a highly reactive compound, requiring careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on Boranylidene(difluoro)phosphanium. One area of interest is the development of new synthetic methods for Boranylidene(difluoro)phosphanium and its derivatives. Another area is the exploration of its potential applications in drug delivery and other biomedical fields. Additionally, the use of Boranylidene(difluoro)phosphanium as a catalyst in new reactions and the study of its mechanism of action are also promising areas for future research.
Synthesemethoden
The synthesis of Boranylidene(difluoro)phosphanium involves the reaction of boron trifluoride diethyl etherate with bis(difluorophosphino)methane. The resulting product is a colorless oil that can be purified by distillation or chromatography. The yield of Boranylidene(difluoro)phosphanium is typically high, and the compound is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
Boranylidene(difluoro)phosphanium has found numerous applications in organic synthesis, including the preparation of phosphonium salts, phosphine-borane complexes, and phosphine oxide derivatives. It is also used as a catalyst in various reactions, such as the hydroboration of alkenes and the reduction of carbonyl compounds. Boranylidene(difluoro)phosphanium has shown excellent selectivity and efficiency in these reactions, making it an attractive alternative to other commonly used reagents.
Eigenschaften
CAS-Nummer |
16089-15-9 |
|---|---|
Produktname |
Boranylidene(difluoro)phosphanium |
Molekularformel |
BF2HP+ |
Molekulargewicht |
80.79 g/mol |
IUPAC-Name |
boranylidene(difluoro)phosphanium |
InChI |
InChI=1S/BF2HP/c1-4(2)3/h1H/q+1 |
InChI-Schlüssel |
SJIQLDKUVWYYCT-UHFFFAOYSA-N |
SMILES |
B=[P+](F)F |
Kanonische SMILES |
B=[P+](F)F |
Synonyme |
P,P-Difluorophosphine-borane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



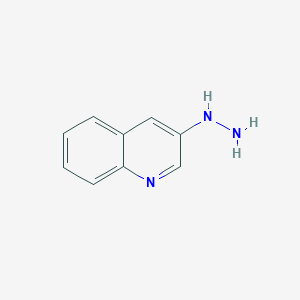
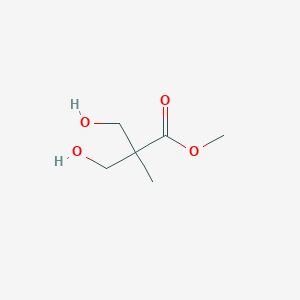
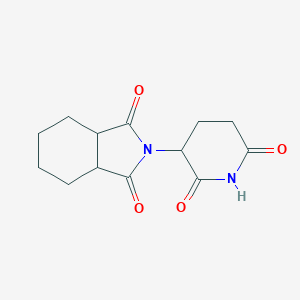
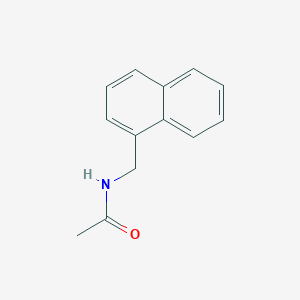
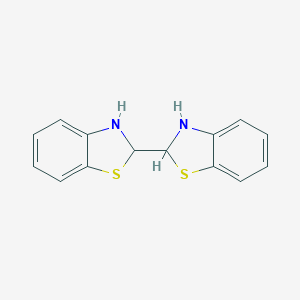
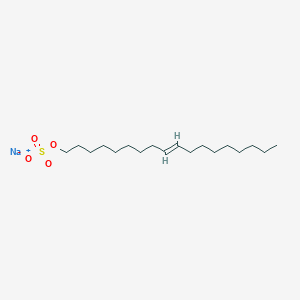
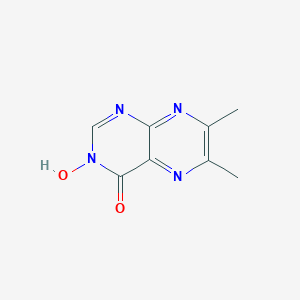
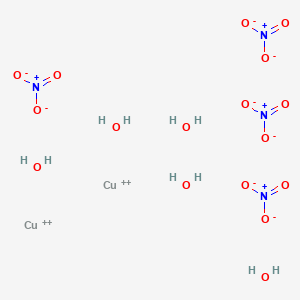

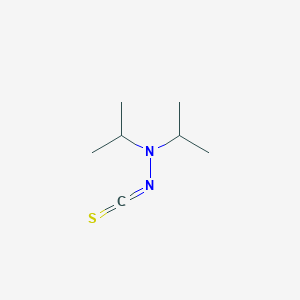
![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
